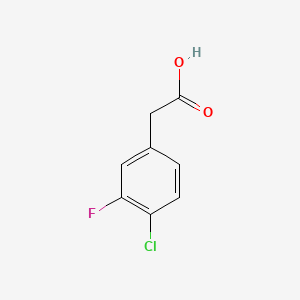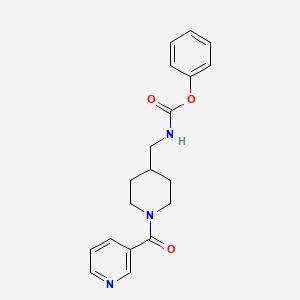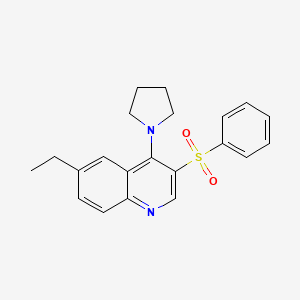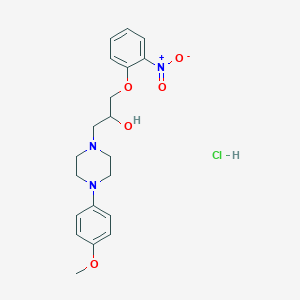
7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O6 and its molecular weight is 486.484. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs, including derivatives bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, have been explored. These analogs exhibit significant antitumor activity toward various cell lines in vitro, indicating their potential as anticancer agents (Maftei et al., 2013). Additionally, efficient synthesis protocols for quinazoline-2,4(1H,3H)-diones derivatives using carbon dioxide have been developed, showcasing the versatility of these compounds in drug synthesis (Patil et al., 2008).
Biological Activities
Research into quinazoline derivatives containing the 1,3,4-oxadiazole scaffold has demonstrated potent inhibitory activity against various cancer cell lines. For instance, certain derivatives showed more potent inhibitory activity than the control drug Tivozanib, suggesting their potential as novel anticancer agents (Qiao et al., 2015). Moreover, the synthesis and cytotoxic evaluation of novel quinazolinone derivatives have revealed their promising anticancer properties, with some compounds displaying high cytotoxic activity against MCF-7 and HeLa cell lines (Poorirani et al., 2018).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized via a multi-step reaction sequence. The second intermediate is 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid, which is synthesized via a two-step reaction sequence. The two intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "3-methoxybenzaldehyde", "2-nitrobenzaldehyde", "ethyl acetoacetate", "aniline", "3,5-dimethoxybenzoyl chloride", "hydrazine hydrate", "phosphorus oxychloride", "sodium hydroxide", "3-aminobenzoic acid", "3,5-dimethoxyaniline", "sodium hydride", "N,N-dimethylformamide", "N,N'-dicyclohexylcarbodiimide" ], "Reaction": [ "Step 1: Synthesis of 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione", "a. Condensation of 3-methoxybenzaldehyde and ethyl acetoacetate in the presence of sodium hydroxide to form 3-methoxychalcone", "b. Nitration of 3-methoxychalcone with nitric acid to form 2-nitro-3-methoxychalcone", "c. Reduction of 2-nitro-3-methoxychalcone with sodium borohydride to form 3-methoxy-2-aminochalcone", "d. Cyclization of 3-methoxy-2-aminochalcone with phosporus oxychloride to form 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione", "Step 2: Synthesis of 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid", "a. Reaction of 3,5-dimethoxybenzoyl chloride with hydrazine hydrate to form 3,5-dimethoxyphenylhydrazine", "b. Reaction of 3,5-dimethoxyphenylhydrazine with 3-aminobenzoic acid in the presence of sodium hydride and N,N-dimethylformamide to form 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid", "Step 3: Coupling of the two intermediates", "a. Activation of 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid with N,N'-dicyclohexylcarbodiimide", "b. Addition of 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione to the activated intermediate to form the final product" ] } | |
CAS番号 |
1358745-01-3 |
製品名 |
7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione |
分子式 |
C26H22N4O6 |
分子量 |
486.484 |
IUPAC名 |
7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O6/c1-33-18-6-4-5-15(9-18)14-30-25(31)21-8-7-16(12-22(21)27-26(30)32)24-28-23(29-36-24)17-10-19(34-2)13-20(11-17)35-3/h4-13H,14H2,1-3H3,(H,27,32) |
InChIキー |
CTNGCEISOXZEAD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC)NC2=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2775630.png)
![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2775631.png)
![ethyl 2-[3-(benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B2775633.png)
![N-[(4-fluorophenyl)methyl]-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2775635.png)

![Ethyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2775637.png)


![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2775643.png)
![2,2-Difluorospiro[3.3]heptane-6-sulfonyl chloride](/img/structure/B2775647.png)


